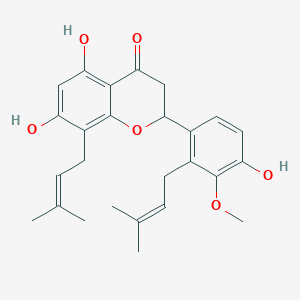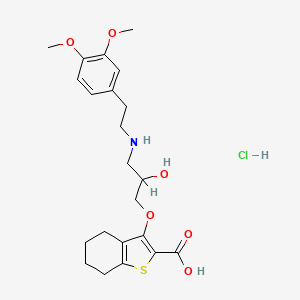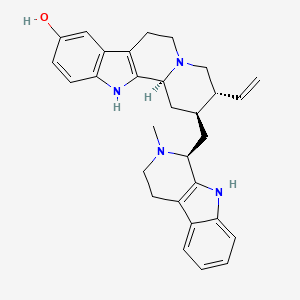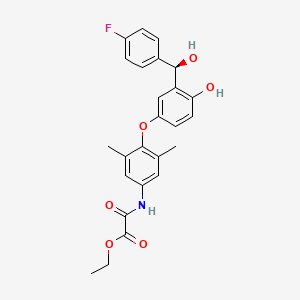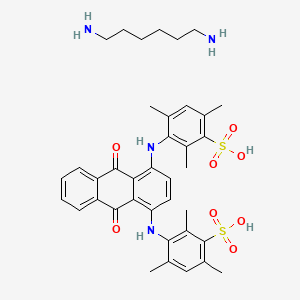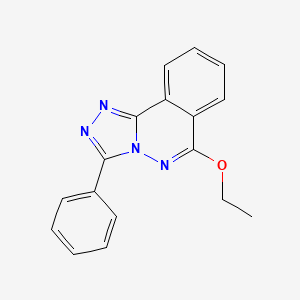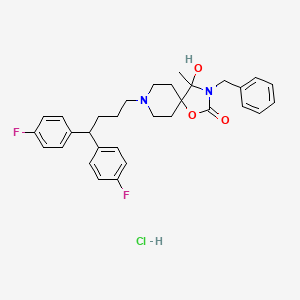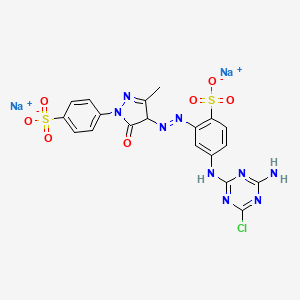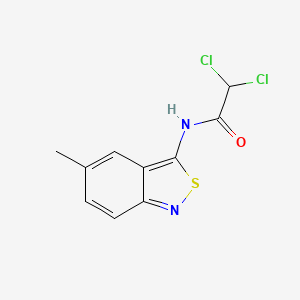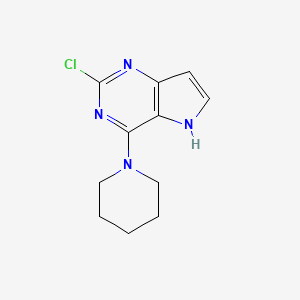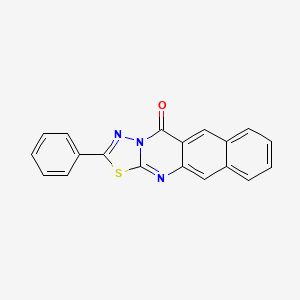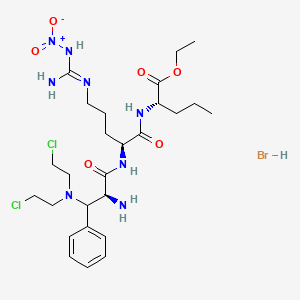
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and amidation. The final step involves the formation of the monohydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process would also involve rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide can be compared with other similar compounds, such as:
Bis(2-chloroethyl)ethylamine: Shares structural similarities but differs in its functional groups and overall complexity.
Ethyl 3-({[(2-chloroethyl)amino]carbonyl}amino)isonicotinate: Similar in having bis(2-chloroethyl)amino groups but varies in its core structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
35849-53-7 |
|---|---|
Fórmula molecular |
C26H43BrCl2N8O6 |
Peso molecular |
714.5 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[bis(2-chloroethyl)amino]-3-phenylpropanoyl]amino]-5-[[amino(nitramido)methylidene]amino]pentanoyl]amino]pentanoate;hydrobromide |
InChI |
InChI=1S/C26H42Cl2N8O6.BrH/c1-3-9-20(25(39)42-4-2)33-23(37)19(12-8-15-31-26(30)34-36(40)41)32-24(38)21(29)22(18-10-6-5-7-11-18)35(16-13-27)17-14-28;/h5-7,10-11,19-22H,3-4,8-9,12-17,29H2,1-2H3,(H,32,38)(H,33,37)(H3,30,31,34);1H/t19-,20-,21-,22?;/m0./s1 |
Clave InChI |
ODJVXBXZQHPSNS-GSJIPYROSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)OCC)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)[C@H](C(C1=CC=CC=C1)N(CCCl)CCCl)N.Br |
SMILES canónico |
CCCC(C(=O)OCC)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(C(C1=CC=CC=C1)N(CCCl)CCCl)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


